Home > Products > Screening Compounds P4071 > 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride - 1329672-51-6

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride

Catalog Number: EVT-6307969
CAS Number: 1329672-51-6
Molecular Formula: C10H18Cl2N4
Molecular Weight: 265.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((5-(3-(1-Benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234)

Compound Description: ASS234 serves as a basis for designing new indole derivatives with cholinesterase and monoamine oxidase inhibitory activity. []

Relevance: This compound shares a core piperidine ring structure with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. Both compounds feature a piperidine ring substituted at the 4-position, highlighting a potential area of interest for developing compounds with activities related to cholinesterase and monoamine oxidase inhibition. []

Compound Description: MBA236 is a newly identified cholinesterase and monoamine oxidase dual inhibitor. Its design was based on ASS234 and QSAR predictions. []

Relevance: This compound shares the core piperidine ring structure with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride and exhibits similar substitution patterns at the piperidine 4-position, further emphasizing this structural feature's potential relevance in cholinesterase and monoamine oxidase inhibition. []

Compound Description: Acrylfentanyl is a synthetic opioid analog of fentanyl identified as a new psychoactive substance. []

Relevance: Acrylfentanyl, like 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, possesses a piperidine ring with a substituent at the 4-position, although the specific substituents differ. This shared structural feature suggests a possible link to opioid activity. []

Compound Description: This compound serves as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors. []

Relevance: This compound exhibits significant structural similarity to 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. Both compounds feature a pyrimidine ring linked to a piperidin-4-amine moiety. The key difference lies in the linkage position on the pyrimidine ring (position 2 for the related compound, position 4 for the target compound) and the presence of a fluorine substituent on the pyrimidine ring of the related compound. []

Compound Description: NS8593 functions as a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). []

Relevance: While NS8593 does not share a direct structural resemblance to 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, its interaction with KCa2 channels, particularly its influence on channel gating via specific residues in the inner pore vestibule, presents a relevant research avenue. Understanding how different chemical structures, like that of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, might interact with similar channel regions could be valuable. []

Compound Description: Both 1-EBIO and CyPPA act as positive gating modulators of KCa channels. Their binding site is believed to be within the C-terminal region where KCa channels interact with the Ca2+ sensor calmodulin. []

Relevance: Although structurally distinct from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, the investigation of 1-EBIO and CyPPA as KCa channel modulators offers a comparative context. Exploring whether 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride exhibits any interactions with KCa channels, and if so, the nature and site of these interactions, could provide insights into its potential mechanism of action. []

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)

Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist with promising wake-promoting activity and potential therapeutic utility in treating sleep disorders. []

Relevance: SUVN-G3031 shares a piperidine ring structure with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. Both compounds feature a piperidine ring substituted at the 4-position. While the specific substituents and their orientation differ, this shared motif suggests potential for exploring histamine H3 receptor activity in relation to 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. []

Compound Description: This compound is recognized for its ability to upregulate the low-density lipoprotein (LDL) receptor. []

Relevance: This compound, like 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, features a piperidine ring with a substituent at the 4-position. Exploring potential LDL receptor modulation by 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride could be an intriguing research direction. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound represents a target compound in a study focusing on developing an efficient synthesis for a series of structurally related molecules. []

Relevance: This compound shares the core piperidine ring structure with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. This structural similarity, particularly the presence of the piperidine ring, suggests a potential common starting point for synthesis. Studying the synthetic routes used for this compound could offer valuable insights into developing efficient methods for synthesizing 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride and its derivatives. []

Compound Description: These compounds were synthesized and evaluated for their antileishmanial activity against Leishmania major. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, demonstrating potential in treating various cancers, particularly non-small cell lung cancer (NSCLC). []

Relevance: This compound shares the piperidine ring structural feature with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. Both compounds possess a piperidine ring substituted at the 4-position, highlighting this motif's potential relevance for developing compounds with ALK and EGFR inhibitory activities. []

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives

Compound Description: This series of compounds was designed, synthesized, and characterized to evaluate their inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. []

Relevance: These compounds share the piperidine ring structural feature with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. Although the target compound incorporates a pyrimidine ring instead of a purine ring, the shared piperidine motif and focus on AChE inhibition make these derivatives relevant for comparative analysis. []

Compound Description: This study describes the synthesis and absolute configuration determination of new chiral 3-(piperidin-3-yl)-1H-indole derivatives. []

Relevance: These compounds, despite having the indole core, share a structural similarity with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride by incorporating a piperidine ring. While the substitution position on the piperidine ring differs (position 3 for the related compounds and position 4 for the target compound), the shared structural motif and the chirality aspect of the related compounds offer a basis for considering stereochemical aspects and potential for synthesizing enantiomers of the target compound. []

3-(Benzo(d)oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines

Compound Description: This class of compounds is identified as inhibitors of G-protein-coupled receptor kinase 2 and 5 (GRK2 and GRK5), which are considered potential therapeutic targets for heart failure. []

Relevance: These compounds, like 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, incorporate a piperidine ring substituted at the 4-position. While the core structures differ, this shared feature, along with the compounds' GRK2 and GRK5 inhibitory activity, highlights a potential area for investigating similar activities in the target compound. []

Compound Description: These compounds, featuring a pyrimidine-pyrazole scaffold, were synthesized and characterized using X-ray crystallography. [, ]

Relevance: These compounds share a structural resemblance with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride by incorporating a pyrimidine ring. While the target compound includes a piperidine ring instead of a tetrahydrofuran-3-yl-1H-pyrazol-5-amine moiety, exploring potential applications of X-ray crystallography in characterizing 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride and its derivatives could be of interest. [, ]

N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine

Compound Description: This compound, featuring benzothiadiazole and fluorene fused ring systems, was structurally characterized using X-ray crystallography. []

Relevance: This compound shares the piperidine ring structural feature with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. While the core structures differ significantly, the shared piperidine motif and the application of X-ray crystallography in characterizing this compound suggest the technique's potential for studying the structural features of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. []

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

Compound Description: This compound, featuring benzothiazole and imidazole rings, was structurally characterized using X-ray crystallography. []

Relevance: Similar to the previous compound, this compound shares the piperidine ring structural feature with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. While their core structures are distinct, the presence of the piperidine motif and the application of X-ray crystallography highlight a potential technique for studying the structural properties of the target compound and its derivatives. []

Compound Description: This study explores the synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives containing a hydrogenated pyridine fragment, aiming to generate structurally diverse libraries for biological activity screening. []

Relevance: Although structurally distinct from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, the study's focus on developing synthetic approaches for compounds with potential biological activity provides a relevant research context. The strategies employed for constructing these triazole derivatives could offer valuable insights into designing and synthesizing novel analogs of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride for broader biological activity exploration. []

N‐[11c]‐methyl‐piperidin‐4‐yl 2‐cyclohexyl‐2‐hydroxy‐2‐phenylacetate

Compound Description: This compound, a muscarinic antagonist, was radiolabeled and tested for its ability to visualize muscarinic receptors in the brain using positron emission tomography (PET). []

Relevance: This compound shares a piperidine ring structure with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, with both having a substituent at the 4-position. This structural similarity, combined with the compound's use in PET imaging for studying muscarinic receptors, suggests potential for investigating similar applications for radiolabeled versions of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride in studying its brain distribution and target engagement. []

4-Chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Compound Description: This compound features a triazine ring substituted with a piperidine moiety and was structurally characterized using X-ray crystallography. []

Relevance: This compound shares the piperidine ring structural feature with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, although the core structures and substitution patterns are different. The application of X-ray crystallography in this case highlights a potential technique for studying the structural properties of the target compound and its derivatives. []

5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulphonyl)-phenyl]pyrimidine-2,4-diamine

Compound Description: This compound exists in different crystalline forms (A and B) and is intended for use as a drug for treating anaplastic lymphoma kinase (ALK)-mediated disorders, including various cancers. []

Relevance: This compound shares the piperidine ring structural feature with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. Both compounds possess a piperidine ring substituted at the 4-position. This structural similarity, coupled with the compound's use in treating ALK-mediated disorders, suggests a potential area for investigating similar therapeutic applications for 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. []

N-(piperidin-4-yl)-4H-3,1-benzo(thia/oxa)zines-2-amines

Compound Description: These compounds are described as having potential therapeutic applications. []

Relevance: These compounds share the piperidine ring structural feature with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. While the core structures differ, the shared motif and the mention of therapeutic applications suggest a potential area for further investigation into the biological activities of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. []

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Compound Description: This compound, containing a pyrimidine ring linked to a piperidine moiety, was structurally characterized using X-ray crystallography. []

Relevance: This compound exhibits significant structural similarity to 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride by having a pyrimidine ring connected to a piperidine ring. This close structural relationship, combined with the use of X-ray crystallography for its characterization, suggests the technique's suitability for studying the structural features of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. []

Lu AF21934 and ADX88178

Compound Description: These compounds are metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators investigated for potential in treating L-DOPA-induced dyskinesia in Parkinson's disease. []

Relevance: While structurally dissimilar to 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, the study of Lu AF21934 and ADX88178 in L-DOPA-induced dyskinesia models provides a broader context for exploring potential neurological effects of the target compound. Even though the mechanism of action might differ, investigating whether 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride exhibits any influence on dyskinesia or related motor symptoms could be of interest. []

N-Acylaminoacryloylhistamines and 4-arylideneimidazol-5(4H)-ones

Compound Description: These are histamine N-acyl derivatives containing α,β-dehydroamino acid residues. They were synthesized and studied for their anticholinesterase and antiradical properties. []

Relevance: These compounds, while structurally distinct from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, highlight the exploration of different chemical modifications for modulating anticholinesterase activity. Investigating whether 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride or its derivatives exhibit any anticholinesterase activity could be a relevant research direction, considering the role of cholinesterase in various neurological processes. []

4-Chloro-6-(piperidin-1-yl)-N2-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine

Compound Description: This compound, featuring a triazine ring substituted with a piperidine moiety, was structurally characterized using X-ray crystallography. []

Relevance: This compound shares a piperidine ring with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, although their core structures and substituents are different. The application of X-ray crystallography to characterize this compound suggests a potential technique for studying the structural properties of the target compound and its derivatives. []

2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one and (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide

Compound Description: These piperidin-4-one derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacterial strains. []

Relevance: These compounds share the piperidine ring structural feature with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. While the target compound has a different substitution pattern on the piperidine ring and is linked to a pyrimidine moiety, the shared structural motif and the reported antimicrobial activity of the related compounds suggest a potential area for investigating similar activity in 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. []

4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Compound Description: These compounds were used in the synthesis of 1,4-dihydropyridine derivatives. []

Relevance: While these compounds do not share direct structural similarities with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, their use in synthesizing 1,4-dihydropyridine derivatives highlights a potential avenue for exploring the chemical reactivity and potential synthetic applications of the target compound. Investigating whether 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride can act as a building block for synthesizing other heterocyclic compounds, including 1,4-dihydropyridines, could be of interest. []

3-Hydroxypyridine-4-one Derivatives

Compound Description: These compounds are a novel class of acetylcholinesterase (AChE) inhibitors designed and synthesized by combining hydroxypyridin-4-one and benzylpiperidine scaffolds. []

Relevance: Although structurally distinct from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, the focus on AChE inhibition and the incorporation of a piperidine ring in these derivatives offer a valuable comparative context. Assessing potential AChE inhibitory activity of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride and comparing its binding interactions with those of these 3-hydroxypyridine-4-one derivatives could provide insights into its potential mechanism of action. []

(1E,2Z,3E)‐1‐(Piperidin‐1‐yl)‐1‐(arylhydrazono)‐2‐[(benzoyl/benzothiazol‐ 2‐oyl)hydrazono]‐4‐(aryl1)but‐3‐enes

Compound Description: These piperidinyl amidrazones were synthesized and evaluated for their antiviral activity against herpes simplex viruses (HSV-1). []

Relevance: These compounds share the piperidine ring structural feature with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. Although the core structures differ significantly, the shared motif and the reported antiviral activity against HSV-1 suggest a potential area for investigating similar activity for 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. []

Compound Description: These compounds were synthesized using microwave irradiation and screened for their antibacterial activity. []

Relevance: These compounds, like 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, incorporate a piperidine ring substituted at the 4-position and linked to a pyrimidine ring. This structural similarity, coupled with the study's focus on synthesizing biologically active compounds, suggests potential for exploring the antibacterial properties of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride and its derivatives. []

(4-(Benzo(b)thiophen-2-yl)-pyrimidin-2-yl)-amine Derivatives

Compound Description: These compounds are reported as IKK-beta inhibitors, which are involved in regulating inflammation and immune responses, making them potential therapeutic targets for cancer and inflammatory diseases. []

Relevance: These compounds share a structural resemblance with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride by incorporating a pyrimidine ring. Although the target compound includes a piperidine ring instead of a benzo(b)thiophene moiety, the structural similarity, particularly the presence of the pyrimidine ring, and the reported biological activity of the related compounds as IKK-beta inhibitors suggest a potential starting point for investigating similar activities for 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride. []

Benzo[c][2,7]naphthyridin-5-yl-amine and Benzo[h][1,6]naphthyridin-5-yl-amine Derivatives

Compound Description: These compounds were synthesized and tested for their in vitro antimalarial activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains. []

Relevance: While structurally distinct from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, this study's focus on developing antimalarial compounds, particularly those targeting chloroquine-resistant strains, provides a relevant context for exploring potential applications of the target compound. Evaluating 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride for antimalarial activity, especially against drug-resistant strains, could be an interesting research direction. []

Compound Description: BTRX-335140 is a potent and selective κ opioid receptor (KOR) antagonist with favorable pharmacokinetic properties and a long duration of action. It has shown efficacy in preclinical models of neuropsychiatric disorders and is currently in phase 1 clinical trials. []

Relevance: BTRX-335140, like 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, features a piperidine ring with a substituent at the 4-position. Although the core structures differ, this shared motif highlights the relevance of this specific substitution pattern in developing compounds with KOR antagonist activity. []

10H-indolo(3,2-b)quinolin-11-yl-amine derivatives, including chloroquine analogs.

Compound Description: These compounds are chloroquine analogs synthesized and evaluated for their antimalarial activity, particularly against multi-drug resistant Plasmodium falciparum strains. []

Relevance: While these compounds differ structurally from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, their development as antimalarial agents, especially against drug-resistant malaria parasites, provides a relevant research context. Evaluating the antimalarial potential of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride against both sensitive and resistant strains could be an interesting research avenue. []

Compound Description: These compounds are low molecular weight Hsp70 inhibitors that have been investigated for their antitumor activity. []

Relevance: These compounds are structurally similar to 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride as they all contain a piperidine ring substituted at the 4-position with a pyrimidine ring. Furthermore, the presence of various substituents on the pyrimidine ring in these compounds suggests that modifications to the pyrimidine ring in the target compound might influence its biological activity. []

1-(2,4-Diclorofenil)-1H-pirazóis

Compound Description: These compounds are analogs of Rimonabant, a known antagonist of cannabinoid receptor CB1. They were synthesized and evaluated for their binding affinity to the CB1 receptor. []

Relevance: These compounds, though structurally distinct from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, highlight the strategy of designing analogs based on known bioactive molecules. This approach could be applied to 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride by identifying pharmacophoric elements and generating structurally related analogs to explore their potential for interacting with specific biological targets. []

Compound Description: This study focuses on synthesizing and evaluating the antimicrobial and antifungal activity of 5-fluoro-1,2,6-trisubstituted benzimidazole carboxylic acid and amide derivatives. []

Relevance: Although structurally different from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, the study's emphasis on developing compounds with antimicrobial and antifungal activity provides a relevant research context. Investigating whether 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride or its derivatives exhibit any activity against bacteria or fungi could be of interest, especially given the growing concern of antimicrobial resistance. []

5-(1-(3-methoxy-4-(3-(piperidin-1-yl)propoxy)benzyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-thiadiazol-2-amine (22b)

Compound Description: Compound 22b is a potent glutaminyl cyclase (QC) inhibitor. It disrupts the CD47-SIRPα interaction, thereby enhancing phagocytosis by macrophages. This mechanism suggests potential anti-cancer activity. []

Relevance: Compound 22b shares a piperidine ring with 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, highlighting the significance of this group in medicinal chemistry. While the core structures differ, the focus on immune modulation and potential anti-cancer activity provides a relevant research context for exploring similar activities with the target compound. []

Compound Description: These compounds act as synthetic equivalents of conjugated 2,4,1-enynones in reactions with arylhydrazines to synthesize 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles and 1H-pyrazoles. These synthesized products exhibit significant fluorescence. []

Relevance: While structurally dissimilar from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, this study highlights the importance of exploring alternative synthetic routes for related compounds. Investigating whether 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride could be synthesized through analogous reactions or serve as a building block for creating other fluorescent molecules might be of interest. []

2-Fluoro-4-methanesulfonyl-phenyl)-{6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine (AR231453)

Compound Description: AR231453 is the first reported potent and orally active agonist of the orphan G-protein coupled receptor 119 (GPR119). It shows in vivo activity in rodents and improves glucose tolerance in mice. This activity makes it a potential therapeutic agent for treating diabetes. []

Relevance: AR231453, similar to 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, contains a piperidine ring substituted at the 4-position with a pyrimidine ring. This structural similarity suggests that modifications to the piperidine ring and the introduction of specific substituents might be crucial for interacting with GPR119. []

N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) Analogues

Compound Description: This series of compounds are designed as subtype-selective positive modulators of KCa2 channels and show potential therapeutic benefit for spinocerebellar ataxia type 2 (SCA2). []

Relevance: Although structurally distinct from 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, the exploration of CyPPA analogues as KCa2 channel modulators with potential for treating neurological disorders offers a comparative context. Investigating whether 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride exhibits any interactions with KCa channels, and if so, their nature and subtype selectivity, could be informative. []

Properties

CAS Number

1329672-51-6

Product Name

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride

IUPAC Name

1-(2-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

InChI

InChI=1S/C10H16N4.2ClH/c1-8-12-5-2-10(13-8)14-6-3-9(11)4-7-14;;/h2,5,9H,3-4,6-7,11H2,1H3;2*1H

InChI Key

FEKDASOZQKNRBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.